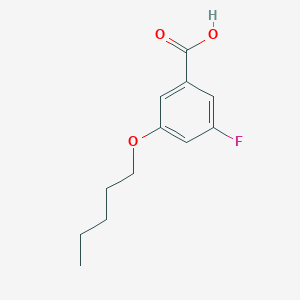

5-Fluoro-3-n-pentoxybenzoic acid

Description

5-Fluoro-3-n-pentoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 5-position and an n-pentoxy group (-O-(CH₂)₄CH₃) at the 3-position of the benzene ring. Its molecular formula is inferred as C₁₃H₁₇FO₃ (based on the n-pentoxy chain).

Properties

IUPAC Name |

3-fluoro-5-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGRQHBINWAZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of fluorinated compounds often involves the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. Enzymatic methods have also been explored for the synthesis of fluorinated compounds, offering a more environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce fluorinated cyclohexane derivatives.

Scientific Research Applications

5-Fluoro-3-n-pentoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Explored for its potential use in drug development due to its unique properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pentoxy group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by the interplay of its fluorine atom and alkoxy chain. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects : The nitro group in 5-fluoro-3-methoxy-2-nitrobenzoic acid significantly lowers the pKa (increasing acidity) compared to alkoxy-substituted analogs, making it more reactive in esterification or amidation reactions .

- Functional Group Diversity: The amino group in 5-amino-2-fluorobenzoic acid improves water solubility and enables participation in conjugation reactions, unlike the alkoxy or nitro derivatives .

Physicochemical Properties (Inferred)

- Solubility: Longer alkoxy chains (e.g., pentoxy) reduce aqueous solubility compared to methoxy or amino-substituted analogs.

- Stability : Nitro-substituted derivatives may exhibit lower thermal stability due to the electron-withdrawing nitro group.

Research and Application Insights

- Pharmaceutical Relevance : The pentoxy chain in this compound could enhance drug-receptor binding in hydrophobic pockets, though its discontinued status limits current applications .

- Material Science : Propoxy and methoxy analogs are more commonly used in polymer synthesis due to their balance of solubility and reactivity .

Biological Activity

5-Fluoro-3-n-pentoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a fluorine atom at the 5-position and a pentoxy group at the 3-position of the benzoic acid structure. The synthesis typically involves the introduction of the fluorine substituent via electrophilic aromatic substitution, followed by alkylation to attach the pentoxy group.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, studies on related benzoic acid derivatives have demonstrated their efficacy against various viruses, including influenza and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HIV | Not determined | Potential inhibition of viral entry |

| Related benzoic acids | Influenza | 0.44 - 0.45 | Inhibition of sialidase activity |

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Similar compounds have shown selective cytotoxicity against various cancer cell lines, suggesting that modifications in the benzene ring can enhance therapeutic efficacy.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HepG-2 (liver cancer) | 22.5 ± 0.3 | Induction of apoptosis |

| HCT-116 (colon cancer) | 15.4 ± 0.5 | Cell cycle arrest |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, disrupting essential pathways in viral replication or tumor growth.

- Cell Cycle Modulation : Some studies indicate that these compounds can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis in cancer cells.

- Alteration of Signaling Pathways : Compounds may influence signaling pathways such as PI3K/AKT, which are critical in cancer progression.

Case Studies

- Antiviral Evaluation : A study evaluated a series of fluoro-substituted benzoic acids for their antiviral properties against HIV-1 and found that while some derivatives showed promise, others like this compound required further investigation for definitive antiviral activity .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of similar compounds revealed that modifications in the alkyl chain significantly impacted their effectiveness against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.